

# Amdizalisib Administration Protocol for In Vivo Studies: Application Notes

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## Compound of Interest

Compound Name:	Amdizalisib
CAS No.:	1894229-05-0
Cat. No.:	B10823827

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## Introduction

**Amdizalisib** (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[1][2] By selectively targeting PI3K $\delta$ , which is predominantly expressed in hematopoietic cells, **Amdizalisib** offers a promising therapeutic strategy for various hematological cancers, particularly B-cell lymphomas.[3] Preclinical studies have demonstrated that **Amdizalisib** exhibits favorable pharmacokinetic properties and significant anti-tumor activity in B-cell lymphoma models.[3][4]

These application notes provide a detailed overview of the administration protocols for **Amdizalisib** in in vivo studies, based on available preclinical pharmacokinetic and efficacy data. The included protocols and data are intended to serve as a comprehensive resource for researchers designing and conducting in vivo experiments with **Amdizalisib**.

## Data Presentation

**Table 1: Single-Dose Pharmacokinetic Parameters of Amdizalisib in Various Animal Models**

Animal Model	Administration Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (h*ng/mL)	t1/2 (h)
ICR Mice	Intravenous (IV)	2.5	-	-	-	-
Oral (PO)	10	-	-	-	-	-
SD Rats	Intravenous (IV)	5	-	-	-	-
Oral (PO)	1	-	-	-	-	-
Oral (PO)	5	-	-	-	-	-
Oral (PO)	25	-	-	-	-	-
Beagle Dogs	Intravenous (IV)	0.5	-	-	-	-
Oral (PO)	0.5	-	-	-	-	-
Oral (PO)	3.5	-	-	-	-	-
Oral (PO)	25	-	-	-	-	-
Monkeys	Intravenous (IV)	1	-	-	-	-
Oral (PO)	5	-	-	-	-	-

Data compiled from preclinical pharmacokinetic studies.[5] Specific Cmax, Tmax, AUC, and t1/2 values were not consistently provided across all cited abstracts.

## Experimental Protocols

# Protocol 1: Single-Dose Pharmacokinetic Study of Amdizalisib

Objective: To determine the pharmacokinetic profile of **Amdizalisib** following a single intravenous or oral administration in rodents.

Animal Models:

- Male ICR mice (26.8–31.2 g)[5]
- Male and female Sprague-Dawley (SD) rats (173–217 g)[5]

Materials:

- **Amdizalisib**
- Vehicle for IV administration (e.g., saline, 5% dextrose)
- Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)
- Gavage needles
- Syringes and needles for IV injection
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge
- LC-MS/MS system for bioanalysis[6]

Procedure:

- **Animal Acclimation:** Acclimate animals to the housing facility for at least one week prior to the experiment.
- **Fasting:** Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.[5]

- Dosing:
  - Intravenous (IV) Administration:
    - Administer **Amdizalisib** intravenously at the desired dose (e.g., 2.5 mg/kg for mice, 5 mg/kg for rats).[5]
  - Oral (PO) Administration:
    - Administer **Amdizalisib** orally via gavage at the desired dose (e.g., 10 mg/kg for mice; 1, 5, or 25 mg/kg for rats).[5]
- Blood Sampling:
  - Collect blood samples at predetermined time points. For example: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5]
  - Collect blood via an appropriate method (e.g., retro-orbital sinus, tail vein).
- Plasma Preparation:
  - Immediately place blood samples on ice.
  - Centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.[5]
  - Store plasma samples at -80°C until analysis.
- Bioanalysis:
  - Determine the concentration of **Amdizalisib** in plasma samples using a validated LC-MS/MS method.[6]
- Pharmacokinetic Analysis:
  - Calculate pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, t<sub>1/2</sub>) using appropriate software.

## Protocol 2: In Vivo Efficacy Study of Amdizalisib in a B-Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **Amdizalisib** in a human B-cell lymphoma xenograft mouse model.

Animal Model:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice) are suitable for establishing xenografts.

Cell Line:

- A human B-cell lymphoma cell line (e.g., SU-DHL-4, Pfeiffer, or TMD8, which have shown sensitivity to PI3K $\delta$  inhibitors).[7]

Materials:

- **Amdizalisib**
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80)
- B-cell lymphoma cells
- Matrigel (optional, for subcutaneous injection)
- Syringes and needles for cell injection
- Gavage needles
- Calipers for tumor measurement

Procedure:

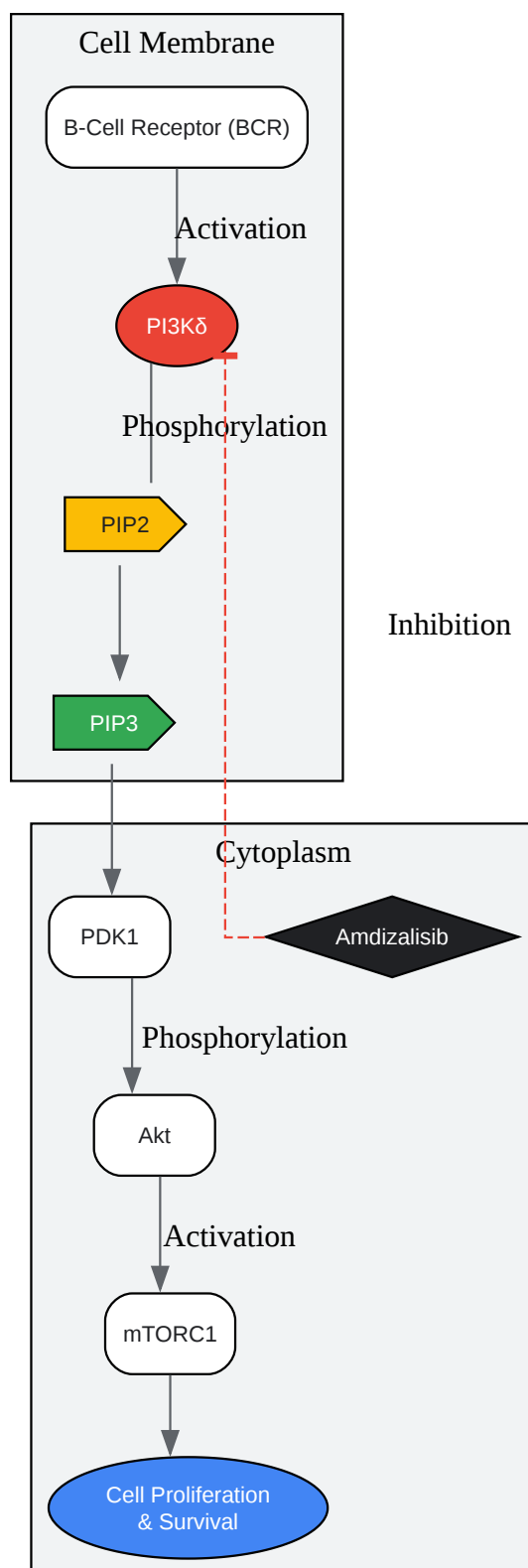
- Cell Culture: Culture the selected B-cell lymphoma cell line under standard conditions.
- Tumor Implantation:

- Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension (e.g.,  $5 \times 10^6$  cells) into the flank of each mouse.[8]
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.[8]
- Treatment Administration:
  - Administer **Amdizalisib** orally once daily (QD) at the desired dose(s). A dose as low as 0.1 mg/kg has shown pharmacodynamic effects in rats.[4] Efficacy studies with other PI3K $\delta$  inhibitors have used doses in the range of 25-50 mg/kg.[8][9]
  - Administer the vehicle to the control group following the same schedule.
  - Continue treatment for a specified period (e.g., 21-28 days).
- Efficacy Assessment:
  - Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
- Data Analysis:
  - Compare the tumor growth between the **Amdizalisib**-treated groups and the vehicle control group.

- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

## Visualization

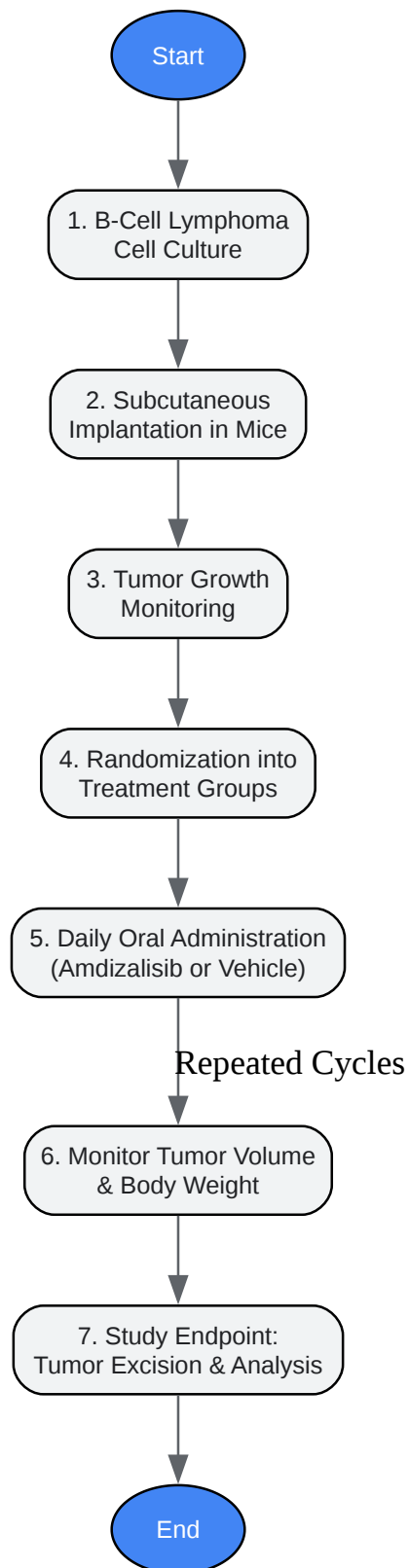
### **Amdizalisib Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway**



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Caption: **Amdizalisib** inhibits the PI3Kδ signaling pathway.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for a xenograft efficacy study.

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